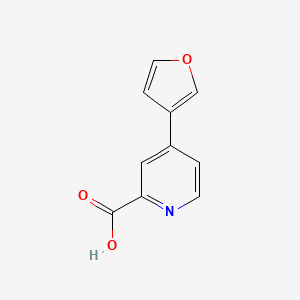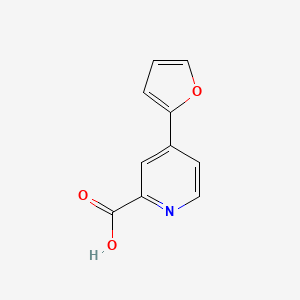
3-Hexyne
Vue d'ensemble
Description
3-Hexyne, also known as diethylacetylene, is an organic compound with the molecular formula C6H10. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless liquid with a low solubility in water and a boiling point of approximately 81-82°C . This compound is one of three isomeric hexynes and is used as a reagent in organometallic chemistry .
Méthodes De Préparation
3-Hexyne can be synthesized through various methods, including elimination reactions of dihalides. One common method involves the double elimination of a dihaloalkane using a strong base such as sodium amide in ammonia (NaNH2/NH3) . This process involves the removal of two halogen atoms from adjacent carbon atoms, resulting in the formation of the triple bond characteristic of alkynes.
Industrial production methods for hex-3-yne typically involve the use of alkenes as starting materials. The process begins with the electrophilic addition of a halogen to the alkene bond to form a dihaloalkane, followed by a double elimination process to form the alkyne .
Analyse Des Réactions Chimiques
3-Hexyne undergoes various chemical reactions, including:
Addition Reactions: this compound can react with hydrogen halides (HX) to form haloalkenes and geminal dihalides.
Oxidation and Reduction: this compound can be oxidized to form diketones or reduced to form alkenes and alkanes.
Substitution Reactions: this compound can undergo substitution reactions with various reagents to form different products.
Common reagents used in these reactions include hydrogen halides, halogens, and strong bases such as sodium amide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Hexyne has several applications in scientific research, including:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of hex-3-yne involves its ability to undergo electrophilic addition reactions. The carbon-carbon triple bond in hex-3-yne is highly reactive and can form intermediates such as bromonium ions during reactions with halogens . These intermediates can then undergo further reactions to form various products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
3-Hexyne is similar to other alkynes such as 5-decyne, 4-octyne, and 2-butyne . These compounds share the characteristic carbon-carbon triple bond but differ in their molecular structures and properties. For example, 5-decyne has a longer carbon chain compared to hex-3-yne, which affects its boiling point and reactivity. This compound is unique in its specific applications in organometallic chemistry and the synthesis of cyclic imides .
Similar compounds include:
- 5-Decyne
- 4-Octyne
- 2-Butyne
- 3-Methyl-hex-1-yne-3,4-diol
Propriétés
IUPAC Name |
hex-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQNMIPXXNPGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239144 | |
| Record name | Hex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9658 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
928-49-4 | |
| Record name | 3-Hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HEX-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEX-3-YNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GTQ990Q4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hex-3-yne?
A1: Hex-3-yne has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.
Q2: What spectroscopic techniques are used to characterize Hex-3-yne?
A2: Researchers utilize a combination of spectroscopic techniques to characterize Hex-3-yne and its derivatives, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), and Mass Spectrometry (MS). [, , , , , ]
Q3: What is the conformational behavior of Hex-3-yne in phospholipid membranes?
A3: FTIR studies indicate that the conformational properties of phosphatidylcholine and phosphatidyl acid membranes derived from fatty acids containing Hex-3-yne units are influenced by lipid structure, sample composition, and temperature. The presence of the C≡C triple bond in the fatty acid chains influences the amounts of gauche-trans-gauche, double gauche, and end gauche conformers in the liquid crystalline phase. []
Q4: How does Hex-3-yne react with dicarbonyl(η-cyclopentadienyl)-cobalt and -rhodium?
A4: The reaction of Hex-3-yne with (η-C5H5)Co(CO)2 yields the p-benzoquinone complex (η-C5H5)Co-[(EtC2Et)2(CO)2] and the cyclopentadienone complex (η-C5H5)Co[(EtC2Et)2CO]. In contrast, the reaction with (η-C5H5)Rh(CO)2 produces the cyclopentadienone complex (η-C5H5)Rh[(EtC2Et)2CO] and a binuclear 4,6-diethylnonadien-5-one complex, (η-C5H5)2Rh2(EtC2Et)2Co. []
Q5: Can Hex-3-yne be used to synthesize indolizines?
A5: Yes, pyridinium methylides react with Hex-3-yne-2,5-dione to produce indolizines, as confirmed by spectral analysis. []
Q6: How does Hex-3-yne react with Tetrasulphur Tetranitride?
A6: In contrast to complex reactions observed with other alkynes, Hex-3-yne-2,5-dione reacts with Tetrasulphur Tetranitride (S4N4) to yield a mixture of trithiadiazepines, trithiatriazepines, and thiadiazoles. []
Q7: Can Hex-3-yne be used in the synthesis of benzo[b]thiophenes?
A7: Yes, reacting diphenyl disulfide with Hex-3-yne in the presence of di-tert-butyl peroxide at elevated temperatures produces 3-ethyl-2-(phenylthio)hex-2-enyl benzoate. This reaction proceeds via the formation of 1-phenyl-2-(phenylthio)vinyl radical intermediates. []
Q8: How does Hex-3-yne react with Tungsten complexes containing alkylidyne ligands?
A8: The reaction of [W(CO)(R1C2R2)3] (where R1 = R2 = Et) with [W(CC6H4Me-4)(CO)2(η-C5H5)] in refluxing octane produces the ditungsten complex [W2(μ-EtC2Et)(CO)4{η-C5Et4(C5H4Me-4)}(η-C5H5)]. In this complex, the Hex-3-yne ligand bridges a W–W bond. []
Q9: What is the role of Hex-3-yne in the synthesis of tetraethylpyrone?
A9: Hex-3-yne acts as a reactant in the nickel-catalyzed [Ni(cod)2]/Ph2P(CH2)4PPh2 cycloaddition reaction with CO2 under supercritical conditions to produce tetraethylpyrone. [] This reaction highlights the potential of Hex-3-yne in the synthesis of valuable heterocyclic compounds.
Q10: Can water-in-CO2 emulsions be used as reaction vessels for tetraethylpyrone synthesis?
A10: Yes, Water-in-CO2 (W/C) emulsions stabilized by a nickel Triton X-100 surfactant complex enable the synthesis of tetraethylpyrone from Hex-3-yne and CO2. This approach allows for efficient product separation and catalyst recycling. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)
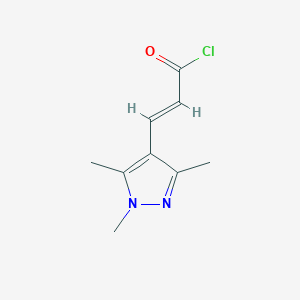
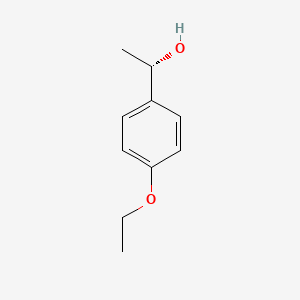
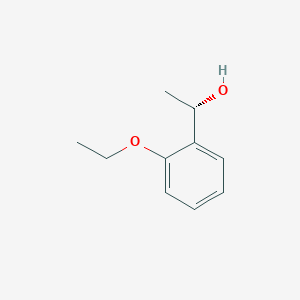
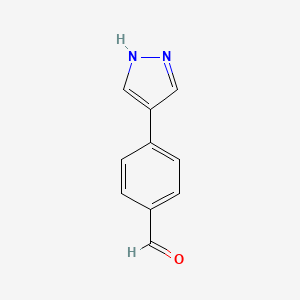
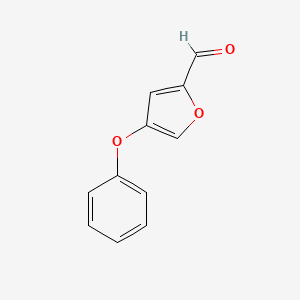

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

